molecular formula C5H8N4 B1396684 4-(Hydrazinylmethyl)pyridazine CAS No. 1363380-98-6

4-(Hydrazinylmethyl)pyridazine

Cat. No.: B1396684
CAS No.: 1363380-98-6
M. Wt: 124.14 g/mol
InChI Key: TUEFIYFYEMAAFH-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)pyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with a hydrazinylmethyl group

Mechanism of Action

Target of Action

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It’s important to note that the specific targets can vary depending on the structural changes and substitutions on the pyridazinone moiety .

Mode of Action

Pyridazinone derivatives have been reported to interact with various biological targets, resulting in a broad spectrum of pharmacological effects . The interaction with these targets and the resulting changes can depend on the specific structural modifications of the pyridazinone derivative .

Biochemical Pathways

Pyridazinone derivatives have been reported to influence a variety of biochemical pathways, leading to diverse pharmacological activities . The affected pathways and their downstream effects can vary depending on the specific structural modifications of the pyridazinone derivative .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs . The impact on bioavailability can depend on the specific structural modifications of the pyridazinone derivative .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities . The specific effects can vary depending on the specific structural modifications of the pyridazinone derivative .

Action Environment

The action of pyridazinone derivatives can be influenced by various factors, including the specific structural modifications of the pyridazinone derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)pyridazine typically involves the reaction of pyridazine derivatives with hydrazine or its derivatives. One common method includes the reaction of 4-chloromethylpyridazine with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

4-Chloromethylpyridazine+Hydrazine HydrateThis compound+HCl\text{4-Chloromethylpyridazine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{HCl} 4-Chloromethylpyridazine+Hydrazine Hydrate→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylmethyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered electronic properties.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.

Scientific Research Applications

4-(Hydrazinylmethyl)pyridazine has diverse applications in scientific research:

Comparison with Similar Compounds

    Pyridazine: A parent compound with a similar ring structure but without the hydrazinylmethyl group.

    Pyridazinone: A derivative with a keto group, known for its pharmacological activities.

    Pyrimidine: Another six-membered nitrogen heterocycle with different nitrogen positions.

Uniqueness: 4-(Hydrazinylmethyl)pyridazine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

pyridazin-4-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-7-3-5-1-2-8-9-4-5/h1-2,4,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEFIYFYEMAAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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